N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide
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Overview
Description
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an acetophenone derivative under basic conditions.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 2-chlorobenzylamine and oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-acetyl-5-ethyl(1,3)dioxolo(4,5-g)quinolin-8(5H)-one: Another quinoline derivative with similar structural features.
2-chlorobenzylamine derivatives: Compounds with similar substituents on the benzylamine moiety.
Uniqueness
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide is unique due to its specific combination of a quinoline core and an oxamide linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13(25)24-10-4-6-14-8-9-16(11-18(14)24)23-20(27)19(26)22-12-15-5-2-3-7-17(15)21/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQRRAHQLXRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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